
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate (CAS: 5110-13-4) is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at position 6, a pyridin-2-yl group at position 2, and a methyl ester at position 4 . Quinoline derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methyl ester group enhances lipophilicity, influencing bioavailability and metabolic stability, while the bromine and pyridinyl substituents contribute to electronic and steric effects critical for molecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate typically involves multi-step reactions. One common method includes the Pfitzinger reaction, where isatin reacts with a pyridine derivative under acidic conditions to form the quinoline core . The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or dichloromethane.
Esterification: Methanol with sulfuric acid or hydrochloric acid as a catalyst.
Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate serves as a building block for synthesizing more complex organic molecules. Its unique structure facilitates various chemical reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Coupling Reactions: It can participate in Suzuki-Miyaura coupling to form biaryl compounds.
This compound has been investigated for its potential biological activities, including:
-
Antimicrobial Properties: Exhibiting significant activity against various bacterial strains, particularly Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus (MRSA) < 1 Escherichia coli Not effective Candida albicans 7.80 -
Anticancer Activity: In vitro studies have shown that this compound effectively inhibits the growth of cancer cell lines, particularly A549 (lung cancer):
Cell Line IC50 (µM) A549 3.90 Fibroblasts Higher IC50
Medicinal Chemistry
The compound's ability to intercalate with DNA suggests potential applications in cancer therapy by disrupting DNA replication processes. Additionally, it has been studied for its inhibitory effects on bacterial DNA gyrase and topoisomerases, which are critical for bacterial DNA replication.
Antibacterial Study
A study evaluating the antibacterial efficacy of various quinoline derivatives highlighted that this compound exhibited strong inhibitory effects against MRSA, outperforming many conventional antibiotics.
Cytotoxicity Assessment
In cytotoxicity studies against multiple cancer cell lines, this compound demonstrated promising results, particularly in inducing apoptosis in lung cancer cells while sparing normal fibroblast cells.
Molecular Docking Studies
Computational studies revealed that this compound binds effectively to target proteins involved in bacterial resistance mechanisms, indicating its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound may inhibit certain enzymes involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The substituent at position 2 significantly impacts electronic properties and biological activity:
Key Insights :
- Pyridin-2-yl groups enable hydrogen bonding, critical for target binding .
- Bulky substituents (e.g., styryl, phenylpyrimidinyl) may hinder metabolic clearance but improve target affinity .
- Halogenated aryl groups (e.g., 4-bromophenyl) enhance halogen bonding in protein-ligand interactions .
Ester Group Variations
The ester moiety at position 4 influences solubility and metabolic stability:
Key Insights :
- Methyl esters are more prone to hydrolysis than ethyl or octyl esters, affecting in vivo half-life .
- Longer alkyl chains (e.g., octyl) improve membrane permeability but reduce solubility .
Crystallographic and Structural Data
Crystal packing and intermolecular interactions vary with substituents:
Key Insights :
- Styryl-linked compounds exhibit planar conformations favoring π-π stacking .
- Hydrogen-bonding networks (e.g., C–H···O) stabilize crystal structures and influence solubility .
Functional Group Additions
Additional substituents modulate electronic and steric effects:
Key Insights :
- Electron-donating groups (e.g., methoxy) increase electron density, affecting redox properties .
Biological Activity
Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Molecular Formula: C16H11BrN2O2
Molecular Weight: 343.17 g/mol
IUPAC Name: Methyl 6-bromo-2-pyridin-2-ylquinoline-4-carboxylate
CAS Number: 37509-21-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- DNA Intercalation: The quinoline ring structure allows it to intercalate into DNA, disrupting replication and transcription processes, which can lead to cell death.
- Inhibition of Enzymatic Activity: Similar quinoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerases, which are essential for DNA replication in bacteria, thus exhibiting antibacterial properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | < 1 |
Escherichia coli | Not effective |
Candida albicans | 7.80 |
These findings suggest that the compound is particularly potent against Gram-positive bacteria while showing limited activity against Gram-negative bacteria .
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity. It has been tested on various cancer cell lines, including A549 (lung cancer) and other rapidly dividing cells. The compound demonstrated significant antiproliferative effects with varying degrees of potency:
Cell Line | IC50 (µM) |
---|---|
A549 | 3.90 |
Fibroblasts | Higher IC50 |
These results indicate a preferential suppression of rapidly dividing cancer cells compared to non-tumor cells, highlighting its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
- Antibacterial Study: A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound, against MRSA and other strains. The compound exhibited a strong inhibitory effect with an MIC lower than many conventional antibiotics .
- Cytotoxicity Assessment: In a cytotoxicity study against multiple cancer cell lines, the compound showed promising results, particularly against lung cancer cells. It was noted for its ability to induce apoptosis in these cells while sparing normal fibroblast cells .
- Molecular Docking Studies: Computational studies have suggested that this compound binds effectively to target proteins involved in bacterial resistance mechanisms, indicating its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate?
- Methodological Answer : The compound is synthesized via esterification of the corresponding quinoline-4-carboxylic acid derivative. For analogous compounds (e.g., ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate), the carboxylic acid precursor is refluxed with absolute ethanol and concentrated sulfuric acid as a catalyst. Post-reaction purification involves ice-water precipitation, filtration, and column chromatography using silica gel with a petroleum ether:ethyl acetate (9:1 v/v) eluent. Structural confirmation is achieved via 1H NMR and mass spectrometry .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker X8 Proteum diffractometer with CuKα radiation (λ = 1.54178 Å). Data collection includes φ and ω scans, with absorption correction via SADABS. The structure is solved using direct methods (SHELXS) and refined with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model. Key metrics include R-factors (e.g., R1=0.046) and goodness-of-fit (S=1.04) .
Q. What spectroscopic techniques are used to validate the compound’s structure?
- Methodological Answer : 1H NMR (400 MHz, CDCl3) identifies aromatic protons (δ = 8.95–7.35 ppm) and ester groups (δ = 4.54 ppm for –OCH2). Mass spectrometry (70 eV) confirms the molecular ion peak (m/z 382.0 [M+]). IR spectroscopy and elemental analysis further validate functional groups and purity .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved during refinement?
- Methodological Answer : Discrepancies between observed and calculated structure factors are addressed by refining anisotropic displacement parameters and validating hydrogen-bonding geometry (e.g., C–H⋯O interactions). SHELXL’s weighting scheme w=1/[σ2(Fo2)+(0.0857P)2], where P=(Fo2+2Fc2)/3, minimizes systematic errors. High residual electron density peaks (>0.5 eÅ−3) are analyzed for possible disorder or solvent molecules .
Q. What role do intermolecular interactions play in the compound’s crystallographic packing?
- Methodological Answer : Hydrogen bonds (e.g., C11–H11⋯O1, 2.53 Å) propagate chains along the b-axis, stabilizing the crystal lattice. π-π stacking between quinoline (planarity deviation <0.02 Å) and pyridinyl rings (dihedral angle = 25.44°) further enhances packing efficiency. These interactions are quantified using Mercury software and tabulated in crystallographic data .
Q. How do substituent positions influence the compound’s electronic properties and bioactivity?
- Methodological Answer : The bromine atom at C6 and pyridinyl group at C2 modulate electron density, as shown by DFT calculations (e.g., HOMO-LUMO gaps). For analogous quinoline-4-carboxylates, substituent orientation (e.g., dihedral angles <25°) correlates with 5HT3 receptor antagonism, validated via in vitro assays. Structure-activity relationship (SAR) studies suggest steric and electronic tuning for enhanced pharmacological profiles .
Q. What strategies optimize synthetic yields while minimizing byproducts?
- Methodological Answer : Reaction optimization includes temperature control (273–278 K during acid addition) and stoichiometric adjustments (e.g., 2–3 ml H2SO4 per 1 g precursor). Thin-layer chromatography (hexane:ethyl acetate, 9:1) monitors reaction progress. Recrystallization from ethanol improves purity (>95%), confirmed by melting point analysis and HPLC .
Properties
Molecular Formula |
C16H11BrN2O2 |
---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
methyl 6-bromo-2-pyridin-2-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H11BrN2O2/c1-21-16(20)12-9-15(14-4-2-3-7-18-14)19-13-6-5-10(17)8-11(12)13/h2-9H,1H3 |
InChI Key |
YYJXLWIAFOXNOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.